molecular formula C29H42O8 B1260905 Corchoroside B

Corchoroside B

Cat. No.: B1260905
M. Wt: 518.6 g/mol
InChI Key: VEESGYSTEQKVJL-WINCYRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corchoroside B is a steroidal glycoside, a class of organic compounds known for their significant biological activities. It is isolated from the seeds of Corchorus olitoriusThis compound is known for its digitalis-like action, which makes it valuable in the treatment of cardiac conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Corchoroside B involves the esterification of hydroxyl groups at specific positions on the steroid skeleton. The process typically includes the use of acetic acid for esterification at the 3’, 4’, and 19 positions .

Industrial Production Methods: Industrial production of this compound is primarily through extraction from Corchorus olitorius seeds. The seeds are processed to isolate the glycosides, which are then purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Corchoroside B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Corchoroside B has a wide range of scientific research applications:

Mechanism of Action

Corchoroside B exerts its effects primarily through its action on the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, it increases intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. This leads to increased cardiac contractility, making it useful in treating heart failure .

Comparison with Similar Compounds

  • Corchoriside A
  • Strophanthidin trioside
  • Coroloside
  • Olitoriside

Comparison: Corchoroside B is unique among these compounds due to its specific esterification pattern and its potent cardiotonic activity. While other compounds like Corchoriside A and Olitoriside also exhibit cardiotonic properties, this compound’s unique structure provides distinct pharmacological benefits .

Properties

Molecular Formula

C29H42O8

Molecular Weight

518.6 g/mol

IUPAC Name

3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h4,12,15,18-21,23-26,31-34H,5-11,13-14H2,1-3H3/t15-,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1

InChI Key

VEESGYSTEQKVJL-WINCYRAGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC=C3C2)O)C6=CC(=O)OC6)C)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CC=C3C2)O)C6=CC(=O)OC6)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CC=C3C2)O)C6=CC(=O)OC6)C)C)O)O)O

Synonyms

corchoroside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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